![molecular formula C12H19NO3 B6635084 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid (MMCC) is a cyclopropane derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. MMCC is a versatile compound with a range of biological activities that make it a promising candidate for further research.
Mechanism of Action
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid exerts its biological effects through a number of mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammatory mediators, and the inhibition of acetylcholinesterase activity. These effects make 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid a promising candidate for further research in the fields of anti-inflammatory therapy, cancer treatment, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is its versatility, as it has a range of biological activities that make it a promising candidate for further research. However, one limitation of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is its potential toxicity, which must be carefully evaluated in order to ensure its safety for use in humans.
Future Directions
There are a number of potential future directions for research on 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid, including further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of Alzheimer's disease. In addition, future research could focus on the development of novel 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid derivatives with enhanced biological activity and reduced toxicity. Finally, further studies could investigate the potential use of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid in combination with other drugs or therapies for enhanced efficacy.
Synthesis Methods
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid can be synthesized through various methods, including the reaction of 3-methylcyclopentanone with methyl isocyanate in the presence of a base catalyst. The resulting product is then treated with bromine to yield 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid.
Scientific Research Applications
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In addition, 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been investigated for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
properties
IUPAC Name |
1-[(3-methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8-2-3-9(6-8)7-13-10(14)12(4-5-12)11(15)16/h8-9H,2-7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVHHISCHXZXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CNC(=O)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
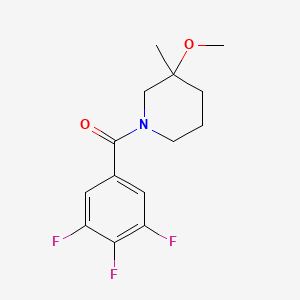
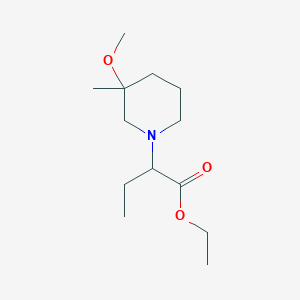
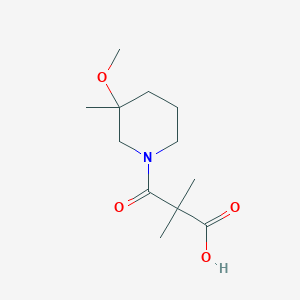
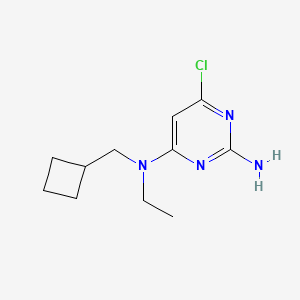
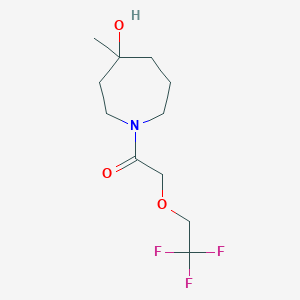
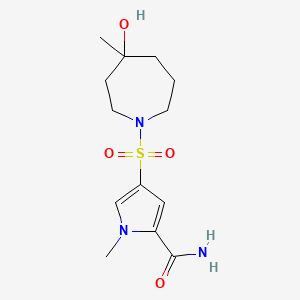
![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)
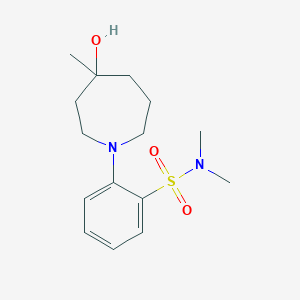
![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)